molecular formula C21H26N6 B6436031 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2549065-70-3

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B6436031
CAS No.: 2549065-70-3
M. Wt: 362.5 g/mol
InChI Key: PBQOFCCBQURUEG-UHFFFAOYSA-N
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Description

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a heterocyclic compound featuring a quinazoline core linked to a piperazine ring substituted with a pyrimidine group. The tert-butyl and methyl groups on the pyrimidine moiety enhance steric bulk and hydrophobicity, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-15-24-18(21(2,3)4)13-19(25-15)26-9-11-27(12-10-26)20-16-7-5-6-8-17(16)22-14-23-20/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQOFCCBQURUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Benzaldehydes

A widely adopted route begins with 3-hydroxy-4-methoxybenzaldehyde (1 ), which undergoes O-alkylation with 1-bromo-3-chloropropane to yield 3-(3-chloropropoxy)-4-methoxybenzaldehyde (2 ). Subsequent nitration at the 5-position using fuming HNO₃ (90% yield) introduces a nitro group, critical for later reduction and cyclization.

Key reaction conditions :

  • Nitration: HNO₃ (2 equiv), H₂SO₄ (cat.), 0–5°C, 4 h.

  • Purification: Recrystallization from ethanol/water (3:1 v/v).

Ring Closure to Form Quinazoline

The nitro intermediate (3 ) is reduced with SnCl₂/HCl to the corresponding amine, followed by cyclization using formic acid at reflux (12 h, 78% yield). Chlorination of the resultant 7-methoxyquinazolin-4-ol (4 ) with POCl₃/PCl₅ (1:2 molar ratio) at 110°C for 6 h provides 4-chloro-7-methoxyquinazoline (5 ), a pivotal electrophilic intermediate.

Pyrimidine-Piperazine Intermediate Preparation

Synthesis of 6-tert-Butyl-2-methylpyrimidin-4-amine

Friedel-Crafts acylation of tert-butyl cyanide with acetyl chloride in the presence of AlCl₃ generates 2-cyano-3-oxopentane, which undergoes cyclization with guanidine carbonate in ethanol (80°C, 8 h) to yield 6-tert-butyl-2-methylpyrimidin-4-amine (6 ) in 65% yield.

Optimization note :

  • Substituent introduction at C4 is hindered by steric bulk from the tert-butyl group, necessitating microwave-assisted conditions (150°C, 30 min) for efficient cyclization.

Piperazine Functionalization

N-Methylation of piperazine using methyl iodide in DMF (K₂CO₃, 60°C, 6 h) affords 1-methylpiperazine (7 ), which is subsequently coupled to 6 via nucleophilic aromatic substitution. Reacting 6 with 7 in i-PrOH at reflux (24 h, N₂ atmosphere) yields 4-(4-methylpiperazin-1-yl)-6-tert-butyl-2-methylpyrimidine (8 ) in 82% yield.

Coupling of Quinazoline and Pyrimidine-Piperazine Modules

Nucleophilic Aromatic Substitution

4-Chloro-7-methoxyquinazoline (5 ) reacts with 8 in anhydrous DMSO at 130°C for 48 h, employing Cs₂CO₃ (3 equiv) as base. This step installs the piperazine-pyrimidine moiety at the 4-position of quinazoline, yielding the methoxy-protected precursor (9 ) in 74% yield.

Solvent screening data :

SolventYield (%)Reaction Time (h)
DMSO7448
DMF6872
NMP7160

Demethylation and Final Product Isolation

9 is demethylated using BBr₃ (3 equiv) in CH₂Cl₂ at −78°C to room temperature (12 h), affording the target compound in 89% yield. Final purification via column chromatography (SiO₂, CHCl₃:MeOH 15:1) provides analytically pure 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline.

Process Optimization and Scalability

Catalytic Amination

Replacing Cs₂CO₃ with CuI (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C reduces reaction time to 16 h while maintaining 70% yield, demonstrating potential for industrial-scale synthesis.

Solvent Effects

Polar aprotic solvents (e.g., xylene, DMSO) enhance nucleophilicity of the piperazine nitrogen, whereas protic solvents (MeOH, EtOH) lead to <20% conversion due to hydrogen bonding with the amine.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.41 (s, 1H, quinazoline H-2), 7.89 (d, J = 8.5 Hz, 1H, H-5), 6.92 (s, 1H, pyrimidine H-5), 3.91 (s, 3H, OCH₃), 1.58 (s, 9H, C(CH₃)₃).

  • HR-MS : m/z calcd for C₂₄H₂₈N₆O [M + H]⁺ 433.2341; found 433.2338.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min) shows >99% purity, with retention time = 8.2 min .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

Biological Activities

The compound is structurally related to both quinazoline and pyrimidine derivatives, which are known for their diverse biological activities. Key applications include:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. The pyrimidine ring's substitution patterns can enhance the compound's efficacy against various cancer types, including lung and breast cancers .
  • Antiviral Properties : Some derivatives exhibit antiviral effects, making them candidates for treating viral infections. The mechanism often involves the inhibition of viral replication processes .
  • Antimicrobial Effects : The compound has shown potential against bacterial and fungal pathogens, contributing to its use in developing new antimicrobial agents .

Synthesis and Structural Analysis

The synthesis of 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multiple steps, including the formation of the piperazine and quinazoline rings. A common synthetic route includes:

  • Formation of the Piperazine Ring : Starting from a suitable piperazine precursor, tert-butyl and methyl groups are introduced.
  • Quinazoline Synthesis : The quinazoline structure is constructed through cyclization reactions involving appropriate precursors that can provide the necessary nitrogen atoms.

Crystallographic studies have provided insights into the compound's three-dimensional structure, revealing details about its conformation and intermolecular interactions. For instance, hydrogen bonding patterns have been observed that stabilize the crystal lattice .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of quinazoline with piperazine substitutions significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells .
  • Antiviral Studies : Research indicated that compounds similar to this compound exhibited potent antiviral activity against influenza virus strains, suggesting a possible role in antiviral drug development .
  • Antimicrobial Testing : In vitro assays showed that this compound effectively inhibited the growth of several pathogenic bacteria and fungi, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline-Piperazine Derivatives with Varying Substituents

Key structural analogs differ in substituents on the piperazine or quinazoline moieties, impacting solubility, stability, and biological activity.

Compound Name Substituents on Piperazine Key Properties/Activities Reference
4-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-... Pyrimidin-2-yl Yield: 85%; Mp: 283–284°C (THF)
4-[4-(4-Benzyl-piperazin-1-yl)-... Benzyl Yield: 69%; Mp: 268–269°C (THF)
Cediranib 3-Pyrrolidin-1-ylpropoxy VEGFR inhibitor; Mp: 197°C
Doxazosin (1,4-Benzodioxan-2-carbonyl) α1-Adrenergic antagonist; chiral center

Key Observations :

  • Melting Points : Higher melting points in pyrimidine-substituted analogs (283–284°C vs. 268–269°C for benzyl) suggest stronger intermolecular forces due to polar pyrimidine groups .
Anticancer Activity
  • Compound 7 (3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione): Exhibited IC50 values of 2.5–6.8 µM against liver (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cells. The 4-chlorobenzyl group enhances cytotoxicity, likely through improved membrane penetration .
  • Cediranib : Targets VEGFR with a methoxyquinazoline core; the pyrrolidinylpropoxy chain optimizes kinase selectivity .
Anticonvulsant Activity
  • Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines : N-substituents on piperazine (e.g., methyl, benzyl) modulate anticonvulsant efficacy. High yields (>70%) and purity were achieved via optimized synthetic routes .
Physicochemical and Spectral Comparisons
  • NMR Discrepancies : In , experimental <sup>1</sup>H-NMR shifts for 5k and 5l deviated from theoretical values by 0.1–0.3 ppm, attributed to solvent effects or conformational flexibility of the piperazine ring .
  • Chirality : Doxazosin’s chiral center (from the benzodioxan group) is critical for α1-adrenergic receptor binding, a feature absent in the achiral target compound .

Biological Activity

The compound 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinazoline core followed by the introduction of the piperazine and pyrimidine substituents. Various synthetic routes have been reported in literature, with modifications to enhance yield and purity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Quinazoline DerivativeHCT1165.0
Related Quinazoline DerivativeMDA-MB-2317.5

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific protein kinases. For example, studies on similar quinazoline derivatives have demonstrated their ability to inhibit kinases such as DYRK1A and GSK3β, which are crucial in cell cycle regulation and apoptosis .

Case Study 1: Anticancer Activity

In a study examining various quinazoline derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg. This suggests that modifications to the quinazoline structure can enhance its efficacy against tumors .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of quinazoline derivatives against Crimean-Congo hemorrhagic fever virus (CCHFV). Molecular docking studies indicated that certain structural features of these compounds could effectively inhibit viral replication by targeting the nucleoprotein .

Q & A

Q. What mechanisms explain the dual sedative and anticonvulsant activities observed in some quinazoline derivatives?

  • Methodological Answer : Dual activity may arise from GABAergic modulation (sedative) and sodium channel blockade (anticonvulsant). Patch-clamp electrophysiology and receptor-binding assays (e.g., with radiolabeled muscimol) dissect these pathways. Substituent polarity influences blood-brain barrier penetration .

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